

Biotin-PEG5-NH-Boc: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Biotin-PEG5-NH-Boc	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG5-NH-Boc is a heterobifunctional linker molecule widely employed in bioconjugation and drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols.

Biotin-PEG5-NH-Boc incorporates three key functional components:

- A biotin moiety, which exhibits an exceptionally high affinity for avidin and streptavidin, enabling its use in purification, detection, and immobilization applications.
- A five-unit polyethylene glycol (PEG) spacer, which enhances the hydrophilicity and bioavailability of the conjugated molecule, while also providing a flexible linker arm to mitigate steric hindrance.
- A Boc-protected amine (NH-Boc), a terminal primary amine group shielded by a tertbutyloxycarbonyl (Boc) protecting group. This group remains inert during initial reactions and can be selectively deprotected under acidic conditions to reveal a reactive amine for subsequent conjugation to a target molecule.

Chemical and Physical Properties



The fundamental properties of **Biotin-PEG5-NH-Boc** are summarized in the table below. These values are crucial for experimental design, including reaction stoichiometry and buffer selection.

Property	Value	References
Chemical Formula	C27H50N4O9S	[1]
Molecular Weight	606.8 g/mol	[1]
CAS Number	189209-28-7	[1]
Appearance	White to off-white solid	[2]
Purity	Typically ≥95%	[3]
Solubility	Soluble in organic solvents such as DMSO, DMF, and chloroform. Limited solubility in aqueous solutions.	
Storage Conditions	Store at -20°C, desiccated and protected from light.	

Applications in Research and Drug Development

The unique trifunctional structure of **Biotin-PEG5-NH-Boc** makes it a versatile tool for a range of applications:

- PROTAC Synthesis: This is a primary application where Biotin-PEG5-NH-Boc serves as a linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand.
 The biotin group can be used for the purification of the final PROTAC molecule.
- Antibody-Drug Conjugates (ADCs): The PEG linker can improve the pharmacokinetic properties of ADCs.
- Bioconjugation: The reactive amine, after deprotection, can be conjugated to various biomolecules, including proteins, peptides, and nucleic acids, for labeling and detection purposes.



 Surface Modification: Immobilization of biomolecules on surfaces coated with avidin or streptavidin.

Experimental Protocols Boc Deprotection of Biotin-PEG5-NH-Boc

This protocol describes the removal of the Boc protecting group to yield the free amine, Biotin-PEG5-NH2.

Materials:

- Biotin-PEG5-NH-Boc
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Nitrogen or Argon gas
- Rotary evaporator
- High-performance liquid chromatography (HPLC) for purification (optional)

Procedure:

- Dissolve Biotin-PEG5-NH-Boc in DCM at a concentration of 10-20 mg/mL.
- Add an excess of TFA to the solution (e.g., 20-50% v/v).
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, remove the DCM and excess TFA by rotary evaporation under reduced pressure.
- The resulting crude Biotin-PEG5-NH2 can be used directly in the next step or purified by HPLC if necessary.



Conjugation of Deprotected Biotin-PEG5-Amine to a Carboxylic Acid-Containing Molecule

This protocol outlines the coupling of the deprotected Biotin-PEG5-NH2 to a molecule containing a carboxylic acid group, such as a protein ligand, using carbodiimide chemistry.

Materials:

- Biotin-PEG5-NH2 (from the deprotection step)
- Carboxylic acid-containing molecule (e.g., a VHL ligand for PROTAC synthesis)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
- Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- HPLC for purification

Procedure:

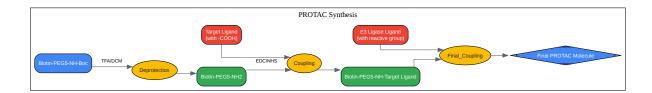
- Dissolve the carboxylic acid-containing molecule, EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.
- Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.
- In a separate vial, dissolve Biotin-PEG5-NH2 (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.0 equivalents) to the solution.
- Add the Biotin-PEG5-NH2 solution to the activated carboxylic acid mixture.
- Stir the reaction at room temperature overnight. Monitor the reaction by LC-MS.



- Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water or brine to remove excess reagents.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the final conjugate by HPLC.

Visualizations PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule using **Biotin-PEG5-NH-Boc** as a linker.



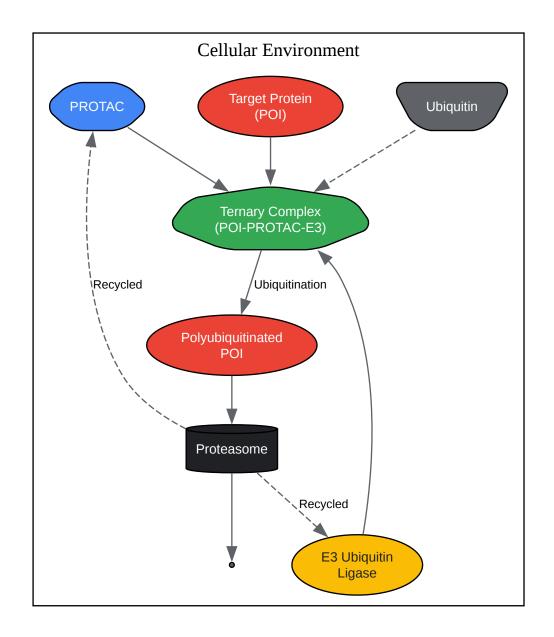
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Caption: A generalized workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action

This diagram illustrates the general mechanism of action for a PROTAC molecule, which is a key application of **Biotin-PEG5-NH-Boc**.





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Caption: The catalytic cycle of PROTAC-mediated protein degradation.

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